molecular formula C14H8F3NO4 B1295952 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 6961-57-5

3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No. B1295952
CAS RN: 6961-57-5
M. Wt: 311.21 g/mol
InChI Key: ATRVIOQTDTZEET-UHFFFAOYSA-N
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Description

The compound 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis which can be informative for understanding similar chemical entities. The papers focus on the nitration of benzaldehyde and the synthesis of nitro-substituted benzaldehydes, which are key intermediates in the production of various chemicals for the bulk and fine chemicals industry , as well as in the creation of compounds used in food, cosmetics, and medicines .

Synthesis Analysis

The synthesis of nitro-substituted benzaldehydes involves direct nitration of benzaldehyde in mixed acid, leading to the formation of isomers such as 2-nitrobenzaldehyde and 3-nitrobenzaldehyde . The meta-substituted isomer, which is similar to the compound of interest, is the main reaction product. The yields of the ortho and meta isomers are influenced by the composition of the mixed acid used in the nitration process. A mathematical model has been proposed to explain and predict the changes in reactivity and selectivity under varying conditions, suggesting that the formation of the ortho-oriented nitration product is mainly due to the rearrangement of the complex of benzaldehyde with the nitronium ion .

Molecular Structure Analysis

While the molecular structure of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is not explicitly analyzed in the provided papers, the structure of related compounds such as 3-nitrobenzaldehyde has been studied. The presence of the nitro group and its position on the benzaldehyde ring can significantly affect the chemical properties and reactivity of the molecule. The molecular structure of the compound of interest would likely exhibit similar reactivity patterns due to the presence of the nitro group and the trifluoromethyl group, which is known to be an electron-withdrawing group that can influence the electronic distribution within the molecule.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, but they do provide information on the reactions of similar nitro-substituted benzaldehydes. For instance, the synthesis of 3-nitrocinnamaldehyde from m-nitrobenzaldehyde involves an aldol condensation with acetaldehyde . This reaction is influenced by various factors such as the catalyst used, the molar ratios of reactants, and the reaction time. The optimum conditions for this reaction have been determined, leading to a yield of over 54.9% . These findings can be extrapolated to hypothesize potential reactions and conditions for the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde are not described in the provided papers. However, the properties of nitro-substituted benzaldehydes in general can be inferred. These compounds are typically solid at room temperature and may have distinct melting points and solubilities depending on the substituents present on the aromatic ring. The presence of electron-withdrawing groups such as the nitro and trifluoromethyl groups would affect the acidity of the compound, its reactivity in nucleophilic addition reactions, and its overall stability. The papers suggest that the nitration process and subsequent reactions can lead to the formation of by-products such as benzoic and nitrobenzoic acids, indicating the potential for secondary oxidation pathways .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, and H332 . Precautionary measures include avoiding heat and sources of ignition due to the risk of releasing irritating gases and vapors .

Mechanism of Action

Target of Action

This compound is used for proteomics research , which suggests it may interact with proteins or other biological molecules.

Mode of Action

It’s known that the compound is involved in nitration reactions , which could potentially alter the function of its target molecules.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it may influence protein-related pathways.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific experimental context.

Action Environment

It’s known that the compound is used in continuous flow aromatic nitration reactions , suggesting that reaction conditions such as temperature and the presence of other chemicals (e.g., acids) could potentially influence its action.

properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-4-5-13(12(7-10)18(20)21)22-11-3-1-2-9(6-11)8-19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRVIOQTDTZEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289740
Record name 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

CAS RN

6961-57-5
Record name 6961-57-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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